

2-Bromo-5-methoxyaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline hydrochloride

Cat. No.: B144421

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-methoxyaniline Hydrochloride**: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of **2-Bromo-5-methoxyaniline hydrochloride**, a pivotal chemical intermediate for professionals in research, development, and manufacturing. The document delineates its core chemical and physical properties, offers a detailed, field-tested synthesis protocol, and explores its reactivity and significant applications. With its unique structural arrangement of amino, bromo, and methoxy groups on an aniline scaffold, this compound serves as a versatile building block in the synthesis of high-value molecules, particularly in the pharmaceutical and organic electronics sectors. Its application in the development of epidermal growth factor receptor (EGFR) inhibitors, melatonergic ligands, and Organic Light-Emitting Diode (OLED) materials underscores its importance in modern chemical innovation.^{[1][2][3]} This whitepaper consolidates essential data on its handling, safety, and synthetic utility to support advanced scientific endeavors.

Chemical Identity and Physicochemical Properties

2-Bromo-5-methoxyaniline and its hydrochloride salt are foundational reagents in specialized organic synthesis. The hydrochloride form is often preferred for its increased stability and ease of handling compared to the free base. The properties of both forms are summarized below for clarity.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Synonyms	3-Amino-4-bromoanisole, 6-Bromo-m-anisidine	2-Bromo-5-methoxyaniline HCl	[4] [5] [6]
CAS Number	59557-92-5	129968-11-2	[5] [7]
Molecular Formula	C ₇ H ₈ BrNO	C ₇ H ₉ BrCINO (C ₇ H ₈ BrNO·HCl)	[5] [7]
Molecular Weight	202.05 g/mol	238.51 g/mol	[5] [7]
Appearance	White to light brown crystalline powder or solid	Light brown crystalline powder	[8]
Melting Point	66-68 °C	189-190 °C	[4] [8] [9]
Boiling Point	280.1 ± 20.0 °C (Predicted)	Not applicable	[9]
Solubility	Soluble in ethanol, methanol, dichloromethane; insoluble in water.	Data not widely available, expected solubility in polar solvents.	[4]
pKa	2.11 ± 0.10 (Predicted)	Not applicable	

Synthesis and Purification

The reliable synthesis of 2-Bromo-5-methoxyaniline is crucial for its application. A common and efficient method involves the selective reduction of a nitro precursor, 4-Bromo-3-nitroanisole.

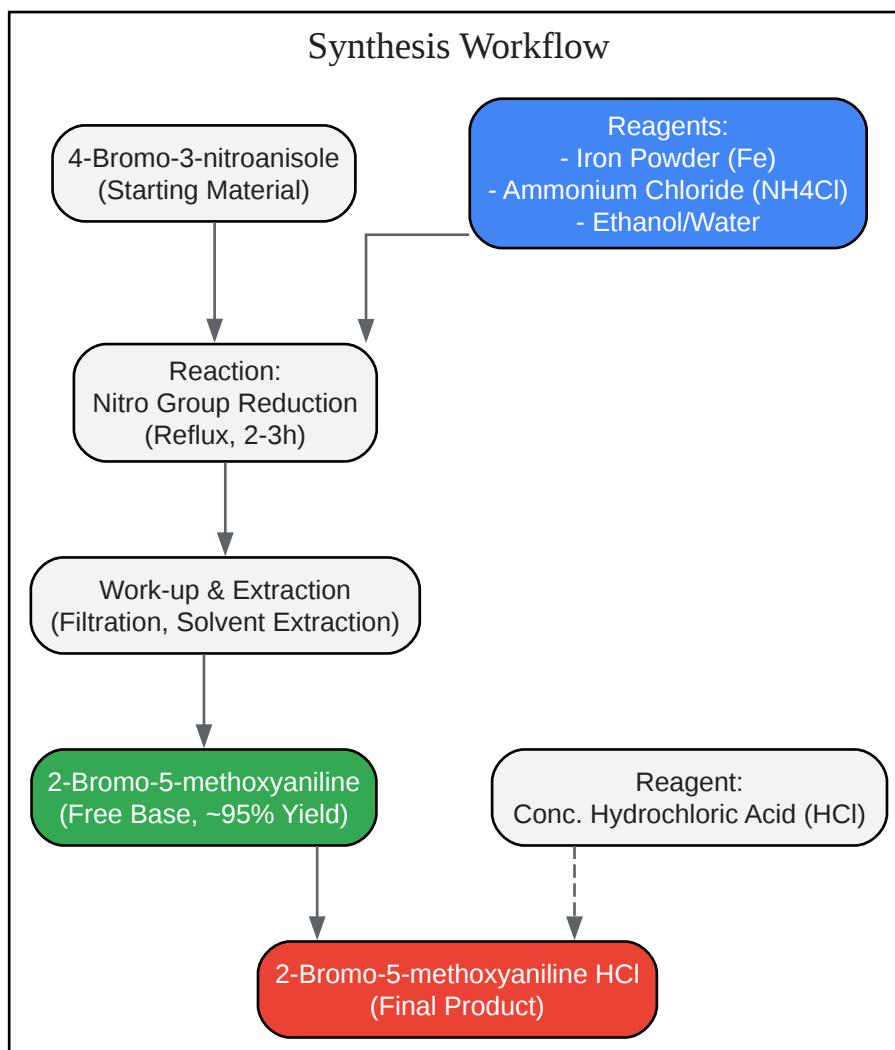
Mechanistic Insight

The chosen pathway employs a classic Bechamp reduction, using iron powder in the presence of an acid catalyst (in this case, generated from ammonium chloride) to reduce the nitro group

to an amine. This method is widely favored in industrial and laboratory settings for its cost-effectiveness, high yield, and operational simplicity compared to alternatives like catalytic hydrogenation, which requires specialized high-pressure equipment. The iron serves as the electron donor, while the ammonium chloride maintains a slightly acidic pH to facilitate the reaction and prevent the formation of unwanted byproducts.

Detailed Experimental Protocol

This protocol describes the synthesis of the free base, 2-Bromo-5-methoxyaniline, which can then be treated with hydrochloric acid to yield the hydrochloride salt.[\[1\]](#)


Materials:

- 4-Bromo-3-nitroanisole (1 eq.)
- Iron powder (5 eq.)
- Ammonium chloride (4 eq.)
- Ethanol
- Water
- Diethyl ether or Ethyl acetate
- Magnesium sulfate (anhydrous)
- Concentrated Hydrochloric Acid (for salt formation)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-nitroanisole (1 eq.) in a solvent mixture of ethanol and water (e.g., a 7:5 ratio).[\[1\]](#)
- **Addition of Reagents:** To the stirred solution, add iron powder (5 eq.) and ammonium chloride (4 eq.).[\[1\]](#) The addition of iron may be exothermic and should be done in portions if scaling up.

- Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up and Extraction: Upon completion, cool the mixture to room temperature. Filter the suspension to remove the iron salts, washing the filter cake with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the resulting aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 4 x 100 mL).[1]
- Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 2-Bromo-5-methoxyaniline, often as a green or brown solid.[1] The reported yield for this step is typically high, around 95%.[1]
- Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
- Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)

Synthesis workflow for 2-Bromo-5-methoxyaniline HCl.

Reactivity and Safe Handling

Core Reactivity

The synthetic versatility of **2-Bromo-5-methoxyaniline hydrochloride** stems from its three distinct functional groups:

- Amino Group (-NH₂): As a primary amine, it can undergo diazotization, acylation, alkylation, and serve as a nucleophile in various coupling reactions. Its basicity is reduced by the electron-withdrawing bromine atom.

- **Bromo Group (-Br):** The bromine atom is a key handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of complex carbon or nitrogen substituents.
- **Aromatic Ring:** The benzene ring is activated by the electron-donating methoxy and amino groups, making it susceptible to further electrophilic aromatic substitution, although the positions are sterically and electronically directed.

Safety and Handling Protocol

2-Bromo-5-methoxyaniline and its hydrochloride salt are classified as hazardous and must be handled with appropriate precautions.

GHS Hazard Information:

Hazard Class	GHS Statement	Pictogram	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	[7]
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)	[6] [7]
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	[6] [7]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	[6] [7]

Handling and Personal Protective Equipment (PPE):

- Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#)
- Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[5\]](#)[\[9\]](#)
- Avoid dust formation during handling.[\[5\]](#)

- Wash hands thoroughly after handling the material.[\[9\]](#)

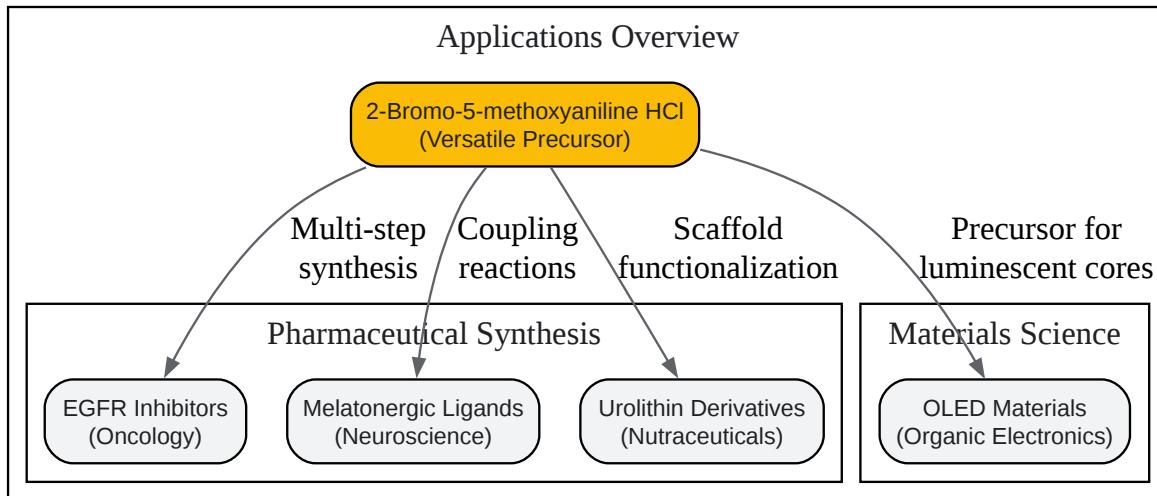
Storage and Disposal:

- Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere.[\[10\]](#)
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[4\]\[9\]](#)
- Dispose of waste material in accordance with local, state, and federal environmental regulations.[\[4\]](#)

Applications in Drug Discovery and Materials Science

The unique substitution pattern of **2-Bromo-5-methoxyaniline hydrochloride** makes it a high-value precursor for synthesizing complex molecular targets.

Role as a Pharmaceutical Building Block


This compound is a crucial intermediate in the synthesis of various biologically active molecules.[\[4\]\[11\]](#) Its structure is frequently incorporated into scaffolds for:

- Epidermal Growth Factor Receptor (EGFR) Inhibitors: Used in targeted cancer therapies.[\[1\]\[2\]](#)
- Melatonergic Ligands: Investigated for treating sleep disorders and depression.[\[1\]\[2\]](#)
- Urolithin Derivatives: Studied for their antioxidant and anti-inflammatory properties.[\[1\]\[2\]](#)
- Anesthetic and Anti-Allergic Agents: Utilized in the development of new therapeutics in these areas.[\[8\]](#)

Application in Organic Electronics

Beyond pharmaceuticals, 2-Bromo-5-methoxyaniline is an important intermediate in materials science.[\[3\]](#) It serves as a precursor for the synthesis of complex organic molecules used in

Organic Light-Emitting Diodes (OLEDs), which are essential for next-generation displays in electronic devices.[1][2]

[Click to download full resolution via product page](#)

Role of 2-Bromo-5-methoxyaniline HCl as a key building block.

Conclusion

2-Bromo-5-methoxyaniline hydrochloride is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in medicine and technology. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and developers. Proper understanding of its handling and safety protocols is paramount to harnessing its full potential in creating next-generation pharmaceuticals and electronic materials.

References

- 2-Bromo-5-methoxyaniline | 59557-92-5. BLD Pharm. URL: <https://www.bldpharm.com/products/59557-92-5.html>
- 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem, National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/793016>
- 2-BROMO-5-METHOXYANILINE - Introduction. ChemBK. URL: <https://www.chembk.com/en/chem/2-Bromo-5-methoxyaniline>

- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYANILINE HCL. ChemicalBook. URL:
https://www.chemicalbook.com/ProductMSDSDetailCB1319208_EN.htm
- 2-Bromo-5-methoxyaniline - Physico-chemical Properties. ChemBK. URL:
<https://www.chembk.com/en/chem/2-Bromo-5-methoxyaniline>
- 2-Bromo-5-methoxyaniline | CDS020665. Sigma-Aldrich. URL:
<https://www.sigmaaldrich.com/US/en/product/aldrich/cds020665>
- 2-Bromo-5-methoxyaniline | 59557-92-5. Sigma-Aldrich. URL:
<https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c901d>
- 2-BROMO-5-METHOXYANILINE | 59557-92-5 - Synthesis. ChemicalBook. URL:
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742469.htm
- 2-Bromo-5-methoxy aniline. Maksons Fine Chem Pvt. Ltd. URL:
<https://www.maksonsfinechem.com/2-bromo-5-methoxy-aniline.html>
- 2-Bromo-5-methoxyaniline (Cas 59557-92-5). Parchem. URL:
<https://www.parchem.com/chemical-supplier-distributor/2-Bromo-5-methoxyaniline-079301.aspx>
- 2-Bromo-5-methoxyaniline | 59557-92-5. Apollo Scientific. URL:
<https://www.apolloscientific.co>
- 2-Bromo-5-methoxyaniline | CAS#:59557-92-5. Chemsr. URL:
https://www.chemsrc.com/en/cas/59557-92-5_947910.html
- 2-Bromo-5-methoxyaniline CAS:59557-92-5: Synthesis, Applications and Supplier Information. NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.inno-pharmchem.com/product/2-bromo-5-methoxyaniline-cas-59557-92-5/>
- 2-Bromo-5-Methoxyaniline | 59557-92-5. Sigma-Aldrich. URL:
<https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eff6f>
- 2-Bromo-5-methoxyaniline. Amerigo Scientific. URL: <https://www.amerigoscientific.com>
- Securing High-Purity 2-Bromo-5-methoxyaniline for Pharma Synthesis. Article on chemical synthesis. URL: <https://www.inno-pharmchem.com/news/securing-high-purity-2-bromo-5-methoxyaniline-for-pharma-synthesis/>
- 5-Bromo-2-methoxyaniline 95 | 6358-77-6. Sigma-Aldrich. URL:
<https://www.sigmaaldrich.com/US/en/product/aldrich/750808>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-BROMO-5-METHOXYANILINE | 59557-92-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsoc [chemsoc.com]
- 10. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 11. 2-Bromo-5-methoxy aniline Manufacturer in Ankleshwar, 2-Bromo-5-methoxy aniline Supplier [maksons.co.in]
- To cite this document: BenchChem. [2-Bromo-5-methoxyaniline hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144421#2-bromo-5-methoxyaniline-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com